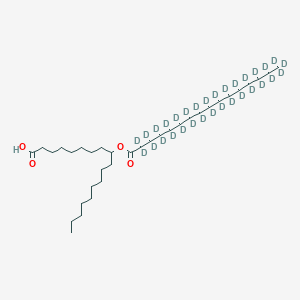

9-PAHSA-d31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-APZLGCMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 9-PAHSA-d31 in Advancing Lipidomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 9-PAHSA-d31, a critical tool in the field of lipidomics. We will delve into its chemical identity, its primary purpose in quantitative analysis, and the broader biological significance of the class of lipids it represents. This document will further provide detailed experimental protocols for its use and visualize key biological and experimental workflows.

Introduction to 9-PAHSA and the Significance of its Deuterated Analog

9-Palmitoyl-Hydroxy-Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant scientific interest due to their beneficial biological activities, including anti-diabetic and anti-inflammatory effects. Structurally, 9-PAHSA is an ester formed from palmitic acid and 9-hydroxy stearic acid. Research has indicated that levels of 9-PAHSA are reduced in the serum and adipose tissue of insulin-resistant humans, highlighting its potential as a biomarker and therapeutic target.

To accurately quantify endogenous levels of 9-PAHSA in complex biological matrices, a reliable internal standard is essential. This is where this compound comes into play.

This compound is a deuterated form of 9-PAHSA, meaning that 31 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound chemically almost identical to 9-PAHSA but distinguishable by mass spectrometry due to its increased mass.

The Core Purpose of this compound in Lipidomics

The primary purpose of this compound in lipidomics is to serve as an internal standard for the accurate and precise quantification of 9-PAHSA in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS)[1].

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte can be lost. Since the internal standard is added at the beginning of this process and behaves chemically like the analyte, any loss will affect both equally.

-

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. The internal standard experiences similar matrix effects, allowing for accurate normalization of the analyte's signal.

-

Improved Accuracy and Precision: By normalizing to the signal of the internal standard, variability in instrument performance and injection volume can be accounted for, leading to more accurate and reproducible quantification.

Quantitative Data Presentation

The use of this compound, or analogous stable isotope-labeled internal standards, enables the generation of precise quantitative data. Below are examples of the types of data obtained in such analyses.

Calibration Curve for 9-PAHSA Quantification

A calibration curve is constructed by analyzing a series of standards with known concentrations of 9-PAHSA and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the internal standard is then plotted against the analyte concentration.

| Nominal Concentration (ng/mL) | 9-PAHSA Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1 | 2,500 | 50,000 | 0.050 |

| 5 | 12,500 | 50,000 | 0.250 |

| 10 | 25,000 | 50,000 | 0.500 |

| 50 | 125,000 | 50,000 | 2.500 |

| 100 | 250,000 | 50,000 | 5.000 |

| 250 | 625,000 | 50,000 | 12.500 |

| 500 | 1,250,000 | 50,000 | 25.000 |

This table presents example data for a calibration curve for the quantification of 9(R)-PAHSA using a ¹³C-labeled internal standard, which is analogous to using this compound. The data demonstrates a linear relationship between the concentration and the peak area ratio, which is essential for accurate quantification.[1]

Method Validation: Accuracy and Precision

The performance of the analytical method is validated by assessing its accuracy and precision at different concentration levels.

| Quality Control Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low | 1.5 | 102.3 | 5.8 | 101.7 | 6.2 |

| Mid | 75 | 98.7 | 4.1 | 99.5 | 4.9 |

| High | 400 | 100.5 | 3.5 | 100.2 | 4.1 |

This table summarizes the accuracy and precision data for a validated LC-MS/MS method for 9(R)-PAHSA quantification. The data shows that the method is both accurate (close to the true value) and precise (reproducible), with %CV values well within acceptable limits for bioanalytical methods.[1]

Experimental Protocols

The following sections detail a typical workflow for the quantification of 9-PAHSA in a biological matrix, such as human plasma, using this compound as an internal standard.

Sample Preparation: Lipid Extraction

This protocol describes a combined liquid-liquid extraction and solid-phase extraction (SPE) for the isolation and purification of 9-PAHSA from plasma.[1]

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known amount of this compound solution (the exact amount should be optimized based on the expected endogenous levels of 9-PAHSA).

-

Sample Addition: Add 200 µL of human plasma to the tube containing the internal standard.

-

Liquid-Liquid Extraction:

-

Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

Sample Purification: Solid-Phase Extraction (SPE)

-

SPE Cartridge Conditioning: Condition a silica SPE cartridge (500 mg, 3 mL) by washing it with 6 mL of ethyl acetate followed by 6 mL of hexane.

-

Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elution of FAHFAs: Elute the FAHFA fraction, including 9-PAHSA and this compound, with 4 mL of ethyl acetate.

-

Final Drying and Reconstitution: Dry the eluted FAHFA fraction under a stream of nitrogen. Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of 9-PAHSA and its deuterated internal standard.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide |

| Flow Rate | 0.2 mL/min |

| Gradient | Isocratic (e.g., 93% B) or a gradient optimized for isomer separation |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | -3.5 kV |

| Vaporizer Temperature | 275°C |

| Ion Transfer Tube Temperature | 325°C |

| Sheath Gas Pressure | 35 Arb |

| Aux Gas Pressure | 10 Arb |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

MRM is used for the selective detection and quantification of the analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 9-PAHSA | 537.5 | 255.2 (Quantifier) | 25 |

| 9-PAHSA | 537.5 | 281.2 (Qualifier) | 22 |

| 9-PAHSA | 537.5 | 299.2 (Qualifier) | 20 |

| This compound | 568.5 | 286.2 (or other specific fragment) | Optimized |

Note: The specific product ion for this compound will depend on the position of the deuterium labels. The m/z 255.2 transition for 9-PAHSA is typically the most abundant and used for quantification.[1]

Visualization of Pathways and Workflows

9-PAHSA Signaling Pathway via GPR120

9-PAHSA exerts some of its anti-inflammatory effects by acting as a ligand for the G-protein coupled receptor 120 (GPR120). The binding of 9-PAHSA to GPR120 can initiate a signaling cascade that leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.

Experimental Workflow for 9-PAHSA Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying 9-PAHSA using an internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of the biologically significant lipid, 9-PAHSA. The detailed protocols and methodologies outlined in this guide provide a framework for the implementation of robust analytical methods. The ability to reliably measure endogenous levels of 9-PAHSA is crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.

References

The Crucial Role of 9-PAHSA-d31 as an Internal Standard in FAHFA Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) are of particular interest due to their correlation with insulin sensitivity.[4][5] Accurate quantification of these bioactive lipids in biological matrices is paramount for understanding their physiological roles and for the development of potential therapeutics. This technical guide provides a comprehensive overview of the use of 9-PAHSA-d31 as an internal standard for the robust and reliable quantification of FAHFAs, particularly 9-PAHSA, by liquid chromatography-mass spectrometry (LC-MS).

The analysis of FAHFAs is challenging due to the existence of numerous regioisomers and their low abundance in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize key quantitative data related to FAHFA analysis using isotopically labeled internal standards. This data highlights the typical concentrations of FAHFAs found in biological samples and the performance of analytical methods.

Table 1: Representative Concentrations of PAHSAs in Various Biological Samples

| Biological Matrix | PAHSA Isomer | Concentration Range | Reference |

| Human Serum | Total PAHSAs | Reduced in insulin-resistant individuals | |

| Mouse White Adipose Tissue (WAT) | 9-PAHSA | Most abundant isomer | |

| Mouse Brown Adipose Tissue (BAT) | Multiple isomers | Present | |

| Mouse Liver | 9-PAHSA, 13/12-PAHSA | Present | |

| Human Plasma | Multiple isomers (5-, 6-, 7-, 8-, 9-, 10-, 11-, and 13/12-PAHSA) | Detected in all samples |

Table 2: LC-MS/MS Parameters for FAHFA Analysis

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) | |

| Mobile Phase | Isocratic: 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide | |

| Flow Rate | 0.2 mL/min | |

| Column Temperature | 25°C | |

| Injection Volume | 10 µL | |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Electrospray (ESI-) | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Quantifier Transition (9-PAHSA) | m/z 537 → 255 | |

| Qualifier Transition 1 (9-PAHSA) | m/z 537 → 281 | |

| Qualifier Transition 2 (9-PAHSA) | m/z 537 → 299 |

Experimental Protocols

Accurate FAHFA quantification relies on meticulous sample preparation and analysis. The following sections detail the key experimental procedures.

Lipid Extraction from Adipose Tissue

This protocol describes a widely used method for extracting lipids, including FAHFAs, from adipose tissue.

-

Homogenization:

-

Weigh 100-150 mg of frozen adipose tissue.

-

Homogenize the tissue in a mixture of ice-cold PBS (1.5 mL), methanol (1.5 mL), and chloroform (3.0 mL).

-

Crucially, spike the chloroform with a known amount of this compound internal standard before homogenization to account for extraction efficiency.

-

-

Phase Separation:

-

After homogenization, add an additional 1.5 mL of chloroform and 1.5 mL of PBS.

-

Vortex the mixture thoroughly and centrifuge at low speed to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying:

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

The dried lipid extract can be stored at -80°C until further processing.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is critical for removing interfering neutral lipids and concentrating the more polar FAHFAs.

-

Column Conditioning:

-

Use a silica SPE cartridge (e.g., Strata SI-1, 500 mg).

-

Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.

-

-

Sample Loading and Elution:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform (e.g., 200 µL).

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute the neutral lipids.

-

Elute the FAHFA fraction with 4 mL of ethyl acetate.

-

-

Final Preparation:

-

Dry the collected FAHFA fraction under a stream of nitrogen.

-

Reconstitute the sample in a small volume of methanol (e.g., 40-60 µL) for LC-MS analysis.

-

LC-MS/MS Analysis

The enriched FAHFA fraction is then analyzed by LC-MS/MS to separate and quantify the different isomers.

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

An isocratic mobile phase is often used for the separation of PAHSA isomers.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization.

-

Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the target FAHFAs and the this compound internal standard.

-

The quantification of endogenous 9-PAHSA is based on the ratio of its peak area to that of the this compound internal standard.

-

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving FAHFAs.

Caption: Experimental workflow for FAHFA analysis.

Caption: Simplified FAHFA signaling pathway.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of FAHFAs in complex biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to implement robust analytical methods for FAHFA analysis. Such methods are crucial for advancing our understanding of the biological roles of these lipids and for exploring their therapeutic potential in metabolic and inflammatory diseases. The continued development and application of these analytical techniques will undoubtedly accelerate research in this exciting and promising field.

References

- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-PAHSA-d31: Structure, Properties, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-palmitoyl-hydroxy-stearic acid-d31 (9-PAHSA-d31), a deuterated analog of the bioactive lipid 9-PAHSA. This document details its chemical structure, and physical properties, and provides a consolidated experimental protocol for its use as an internal standard in the quantification of 9-PAHSA in biological matrices. Furthermore, it explores the signaling pathways associated with the non-deuterated form, 9-PAHSA, to provide a complete context for its biological significance.

Chemical Structure and Properties

This compound is a synthetic, deuterated form of 9-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. The deuteration of the palmitoyl chain makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 9-PAHSA, as it is chemically identical to the analyte but has a distinct mass.

Table 1: Chemical and Physical Properties of this compound and 9-PAHSA

| Property | This compound | 9-PAHSA |

| Formal Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid |

| Chemical Formula | C₃₄H₃₅D₃₁O₄ | C₃₄H₆₆O₄[1] |

| Molecular Weight | 570.1 g/mol | 538.9 g/mol [1] |

| CAS Number | 2748208-06-0 | 1481636-31-0[1] |

| Purity | ≥99% deuterated forms (d₁-d₃₁) | ≥95% |

| Physical State | Solid | Solid |

| Storage | -20°C | 2-8°C |

| Stability | ≥ 2 years at -20°C | Not specified |

Table 2: Solubility Data for this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL |

| Ethanol | 20 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Biological Significance of 9-PAHSA

9-PAHSA, the non-deuterated form of the topic compound, is an endogenous lipid with significant biological activity. It has been identified as a potent anti-inflammatory and insulin-sensitizing molecule. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, highlighting its potential as a therapeutic target for metabolic diseases.

The primary mechanism of action for 9-PAHSA involves its interaction with G protein-coupled receptor 120 (GPR120). Activation of GPR120 by 9-PAHSA initiates a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB pathway. This has been shown to reduce the production of inflammatory cytokines.

Signaling Pathway of 9-PAHSA

The anti-inflammatory effects of 9-PAHSA are primarily mediated through the GPR120 signaling pathway, which leads to the inhibition of NF-κB. The following diagram illustrates this pathway.

Caption: 9-PAHSA mediated anti-inflammatory signaling via GPR120.

Experimental Protocols: Quantification of 9-PAHSA using this compound

The following is a consolidated protocol for the quantification of 9-PAHSA in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[2]

Materials and Reagents

-

Biological sample (e.g., human plasma)

-

This compound internal standard solution (in a suitable solvent like chloroform)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Hexane (LC-MS grade)

-

Nitrogen gas

-

Solid-phase extraction (SPE) cartridges (e.g., silica-based)

-

LC-MS/MS system with a C18 reversed-phase column

Sample Preparation: Lipid Extraction

-

To 200 µL of plasma, add 1.3 mL of PBS.

-

Add a known amount of this compound internal standard solution.

-

Add 1.5 mL of methanol and 3 mL of chloroform.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (chloroform layer) and transfer it to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

Sample Cleanup: Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform).

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent mixture (e.g., 6 mL of 5% ethyl acetate in hexane) to elute neutral lipids.

-

Elute the FAHFA fraction, containing 9-PAHSA and this compound, with a more polar solvent (e.g., 4 mL of ethyl acetate).

-

Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

LC-MS/MS Analysis

-

Reconstitute the final dried extract in the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL).

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 reversed-phase column with a suitable gradient elution.

-

Detect and quantify 9-PAHSA and this compound using tandem mass spectrometry in negative ionization mode. The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The corresponding transitions for this compound will be shifted by the mass of the deuterium atoms.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of 9-PAHSA to the this compound internal standard against the concentration of the 9-PAHSA standards.

-

Determine the concentration of 9-PAHSA in the biological samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general experimental workflow for 9-PAHSA quantification.

Caption: Experimental workflow for 9-PAHSA quantification.

Conclusion

This compound is an essential tool for the accurate quantification of the biologically active lipid 9-PAHSA. Its use as an internal standard in LC-MS/MS methods allows for precise measurement in complex biological matrices, which is crucial for advancing our understanding of the role of FAHFAs in health and disease. The anti-inflammatory and insulin-sensitizing properties of 9-PAHSA, mediated through the GPR120 signaling pathway, make it a promising area for therapeutic development in metabolic and inflammatory disorders. This guide provides the foundational technical information required for researchers and drug development professionals working with this important class of lipids.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Interpretation of a 9-PAHSA-d31 Certificate of Analysis

This guide provides a comprehensive overview of the information presented in a Certificate of Analysis (CoA) for this compound, a deuterated internal standard for the quantification of the bioactive lipid 9-PAHSA. Understanding the data within the CoA is critical for ensuring the accuracy and reliability of experimental results. This document will delve into the interpretation of typical CoA specifications, detail the experimental protocols for its use, and explore the biological significance of 9-PAHSA, including its role in key signaling pathways.

Understanding the Certificate of Analysis for this compound

A Certificate of Analysis for this compound provides essential information about the identity, purity, and quality of the compound. The following tables summarize the key quantitative data typically found on a CoA from various suppliers.

Table 1: Chemical Identity and Physical Properties

| Parameter | Typical Value | Source |

| Formal Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | [1] |

| CAS Number | 2748208-06-0 | [1][2] |

| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [2][3] |

| Molecular Weight | 570.1 g/mol | |

| Formulation | A solution in methyl acetate (typically 1 mg/ml) | |

| Storage | -20°C | |

| Stability | ≥ 2 years |

Table 2: Quality Control Specifications

| Parameter | Typical Specification | Method | Source |

| Purity | ≥99% deuterated forms (d₁-d₃₁) | Mass Spectrometry | |

| Chemical Purity | ≥98% | TLC | |

| Mass Spectrum | M-H⁺: 568.8 | Mass Spectrometry |

The Role of this compound as an Internal Standard

This compound is a deuterated form of 9-PAHSA, a naturally occurring bioactive lipid. The incorporation of 31 deuterium atoms results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In such analyses, a known amount of this compound is added to a biological sample before processing. The deuterated standard co-elutes with the endogenous, non-deuterated 9-PAHSA during chromatography. By comparing the signal intensity of the analyte (9-PAHSA) to that of the internal standard (this compound), researchers can accurately quantify the concentration of 9-PAHSA in the sample, correcting for any loss that may occur during sample preparation and analysis.

Experimental Protocols

The primary application of this compound is in the quantification of 9-PAHSA in biological matrices. Below is a detailed methodology for a typical LC-MS/MS workflow.

Quantification of 9-PAHSA in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for the analysis of PAHSAs in biological samples.

Objective: To accurately determine the concentration of 9-PAHSA in human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Hexane (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 200 µL of plasma, add a known amount of this compound internal standard.

-

Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the collected organic phase onto the conditioned SPE cartridge.

-

Wash the cartridge with 5% ethyl acetate in hexane to remove neutral lipids.

-

Elute the FAHFA fraction, containing 9-PAHSA and this compound, with ethyl acetate.

-

Dry the eluted fraction under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and methanol with 0.1% formic acid, to separate 9-PAHSA from its isomers.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The transition for this compound will be shifted by the mass of the deuterium atoms.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 9-PAHSA to the this compound internal standard against the concentration of the calibration standards.

-

Use a linear regression model to determine the concentration of 9-PAHSA in the unknown samples.

Workflow for 9-PAHSA Quantification

Caption: Workflow for the quantification of 9-PAHSA in biological samples.

Biological Significance of 9-PAHSA and Key Signaling Pathways

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Levels of PAHSAs are often reduced in the serum and adipose tissue of insulin-resistant individuals.

Anti-Inflammatory Effects

The anti-inflammatory actions of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), particularly GPR120. Activation of GPR120 by 9-PAHSA can inhibit the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.

Caption: 9-PAHSA's anti-inflammatory signaling pathway.

Insulin Sensitizing Effects

9-PAHSA has been shown to improve glucose tolerance and stimulate insulin secretion. It can enhance insulin-stimulated glucose uptake in adipocytes and muscle. The mechanisms are thought to involve the activation of GPCRs such as GPR120 and GPR40. GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS). Some studies also suggest that 9-PAHSA can modulate autophagy-related pathways, such as the Akt/mTOR and PI3KIII/BECN1 complex, which can impact cellular metabolism and survival.

References

9-PAHSA-d31: A Technical Guide for Investigating Insulin Resistance and Diabetes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 9-palmitic acid-9'-hydroxy-stearic acid-d31 (9-PAHSA-d31) in the study of insulin resistance and type 2 diabetes. 9-PAHSA is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant attention for its potential anti-diabetic and anti-inflammatory properties. Its deuterated form, this compound, serves as a crucial internal standard for accurate quantification in biological matrices, enabling precise and reproducible experimental outcomes.

Introduction to 9-PAHSA and its Role in Metabolic Regulation

Discovered as a novel class of endogenous lipids, FAHFAs, and specifically 9-PAHSA, have been identified as having significant beneficial effects on glucose homeostasis.[1][2] Serum and adipose tissue levels of 9-PAHSA are notably lower in insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[2][3][4] Administration of 9-PAHSA in animal models of insulin resistance has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.

The primary mechanism of action for 9-PAHSA is through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is expressed in key metabolic tissues, including adipocytes and macrophages, and plays a critical role in mediating the effects of fatty acids on inflammation and insulin sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of 9-PAHSA in various experimental models of insulin resistance and diabetes.

Table 1: In Vivo Studies in Mouse Models

| Mouse Model | Treatment and Dose | Duration | Key Findings | Reference |

| High-Fat Diet (HFD)-fed | 9-PAHSA (12 mg/kg/day via minipumps) | 4.5 months | Improved insulin sensitivity and glucose tolerance. | |

| db/db | 9-PAHSA (50 mg/kg via oral gavage) | 4 weeks | Reduced blood glucose levels after 2 weeks; ameliorated carotid vascular calcification and attenuated myocardial hypertrophy after 4 weeks. | |

| Aged chow-fed | 5- and 9-PAHSA (single oral dose) | Acute | Decreased glycemia during a pyruvate tolerance test. | |

| HFD-fed | 5- and 9-PAHSA (split dose of 6 mg/kg each) | Chronic | Consistently lowered glycemia 5 hours after food removal. | |

| ob/ob | 9-PAHSA | 1 month | No significant effect on body weight, food intake, glycemia, or insulin secretion. | |

| Diet-induced obese (DIO) | 9-PAHSA (45 mg/kg via oral gavage) | Acute | Did not significantly improve the deranged metabolic status. |

Table 2: In Vitro Studies

| Cell Line/Tissue | Treatment and Concentration | Key Findings | Reference |

| HepG2 cells | 20 µM 9-PAHSA in 500 µM oleic acid | Increased cell viability by 50% compared to controls. | |

| 3T3-L1 adipocytes | 9-PAHSA | Induced browning of adipocytes via enhanced expression of brown fat-specific genes. | |

| Human Islets | 9-PAHSA | Potentiated glucose-stimulated insulin secretion (GSIS), an effect reversed by a GPR40 antagonist. | |

| MIN6 cells | 9-PAHSA | GPR40 knockdown completely reversed 9-PAHSA-potentiated GSIS. | |

| RAW 264.7 macrophages | 9-PAHSA (10 µM) | Attenuated LPS-induced cytokine production. | |

| Human subcutaneous adipocytes | 9-PAHSA (20 µM) | No significant enhancement of insulin-stimulated glucose uptake. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments involving 9-PAHSA.

In Vivo Administration via Oral Gavage

-

Vehicle Preparation: A common vehicle for 9-PAHSA is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).

-

Compound Dissolution: Weigh the required amount of 9-PAHSA based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice. Dissolve the 9-PAHSA directly into the prepared vehicle. Gentle warming and vortexing can aid in complete dissolution. Ensure the final solution is clear and homogenous before administration.

-

Administration: Administer the solution to mice using an appropriately sized gavage needle. The volume is typically calculated based on the mouse's body weight.

Glucose and Insulin Tolerance Tests

-

Oral Glucose Tolerance Test (OGTT): Following a fasting period (typically 6-14 hours), a baseline blood glucose measurement is taken. Mice are then administered an oral bolus of glucose (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at specific time points (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 5 hours), a baseline blood glucose level is recorded. Mice are then given an intraperitoneal injection of insulin (e.g., 1 U/kg body weight). Blood glucose is monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) thereafter.

Quantification of 9-PAHSA using this compound

-

Sample Preparation: Serum samples are pretreated with a mixture of phosphate-buffered saline, methanol, and chloroform (1:1:1.5). The organic phase containing the lipids is collected and purified using a solid-phase extraction (SPE) column.

-

Internal Standard: this compound is added to the sample as an internal standard to account for sample loss during preparation and variability in instrument response.

-

LC-MS/MS Analysis: The purified lipid extract is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). A C18 column is often used for chromatographic separation. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection, monitoring the transition of the precursor ion to specific product ions for both endogenous 9-PAHSA and the this compound internal standard. It is important to note that heavily deuterated standards like d31-PAHSA may exhibit a retention time shift relative to their endogenous counterparts, which should be considered during method development.

Signaling Pathways and Visualizations

9-PAHSA exerts its effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: 9-PAHSA activates GPR120, leading to two main downstream pathways.

Caption: A general experimental workflow for studying 9-PAHSA.

Discussion and Future Directions

The body of evidence suggests that 9-PAHSA is a promising lipid mediator with therapeutic potential for type 2 diabetes and related metabolic disorders. Its ability to improve insulin sensitivity and reduce inflammation through GPR120 activation underscores its importance as a research target. However, it is important to note that some studies have reported a lack of significant effects of 9-PAHSA on glucose metabolism, particularly in certain diet-induced obese mouse models and at specific dosages. These discrepancies may be attributable to differences in experimental protocols, including the choice of vehicle, mouse strain, diet composition, and the specific isomers and enantiomers of PAHSA used.

Future research should focus on elucidating the precise molecular mechanisms underlying the differential effects observed in various models. Further investigation into the pharmacology of different PAHSA isomers and enantiomers is also warranted. The use of this compound as an internal standard will be indispensable for ensuring the accuracy and comparability of these future studies, ultimately paving the way for a clearer understanding of the therapeutic potential of 9-PAHSA in metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 9-PAHSA-d31 in Preclinical Research: A Technical Guide to the Applications of 9-PAHSA

Introduction: The landscape of metabolic and inflammatory disease research has been significantly advanced by the discovery of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a molecule of considerable interest due to its potent anti-diabetic and anti-inflammatory properties observed in numerous preclinical animal studies. This technical guide provides an in-depth overview of the applications of 9-PAHSA in preclinical research, with a specific focus on its deuterated isotopologue, 9-PAHSA-d31, and its critical role in accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this promising therapeutic agent in their studies.

The Core Utility of this compound: A Stable Isotope-Labeled Internal Standard

In preclinical animal studies, the therapeutic efficacy of exogenously administered 9-PAHSA is assessed by measuring its concentration in biological matrices such as plasma, serum, and tissue homogenates. Accurate and precise quantification of 9-PAHSA is paramount for establishing pharmacokinetic profiles, understanding dose-response relationships, and elucidating mechanisms of action. However, the inherent complexity of these biological samples can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement) and variability in sample preparation and instrument response.

To overcome these challenges, a stable isotope-labeled internal standard is employed, and this compound serves as the gold standard for the quantification of 9-PAHSA. By replacing 31 hydrogen atoms with deuterium, this compound is chemically identical to 9-PAHSA but has a distinct mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer. This near-identical physicochemical behavior ensures that this compound co-elutes with 9-PAHSA during chromatography and experiences the same degree of matrix effects and extraction recovery. By adding a known amount of this compound to each sample prior to processing, it acts as a reliable reference for normalizing the analytical signal of 9-PAHSA, thereby ensuring highly accurate and precise quantification.

Mechanism of Action: GPR120 Signaling and Anti-Inflammatory Effects

The biological effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is expressed in metabolically active tissues, including adipose tissue, macrophages, and intestinal L-cells. The activation of GPR120 by 9-PAHSA triggers downstream signaling cascades that contribute to its insulin-sensitizing and anti-inflammatory effects.

One of the key anti-inflammatory mechanisms of 9-PAHSA involves a β-arrestin-2-dependent pathway. Upon activation by 9-PAHSA, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex. This complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), preventing the association of TAB1 with TAK1. This sequestration of TAB1 inhibits the downstream activation of pro-inflammatory signaling pathways, including the NF-κB and JNK pathways, ultimately leading to a reduction in the production of inflammatory cytokines.[1]

Preclinical Applications of 9-PAHSA in Animal Models

Preclinical studies have demonstrated the therapeutic potential of 9-PAHSA in various animal models of metabolic and inflammatory diseases.

Type 2 Diabetes

In mouse models of type 2 diabetes, such as the db/db mouse and high-fat diet (HFD)-induced obese mice, administration of 9-PAHSA has been shown to improve glucose homeostasis.[2][3]

Table 1: Effects of 9-PAHSA on Glucose Metabolism in db/db Mice

| Parameter | Vehicle Control | 9-PAHSA (50 mg/kg) | Outcome | Reference |

| Fasting Blood Glucose (after 2 weeks) | ~30 mmol/L | ~20 mmol/L | Significant reduction | [2] |

| Oral Glucose Tolerance Test (OGTT) - AUC | Higher | Lower | Improved glucose tolerance | [2] |

Inflammation

The anti-inflammatory properties of 9-PAHSA have been investigated in models of lipopolysaccharide (LPS)-induced inflammation.

Table 2: In Vitro Anti-Inflammatory Effects of 9-PAHSA

| Parameter | LPS Control | 9-PAHSA Treatment | Outcome | Reference |

| CXCL10 Secretion (LPS-induced) | High | 2- to 3.7-fold reduction (10-100 µM) | Significant decrease | |

| NF-κB Activation (LPS-induced) | Activated | Abolished | Inhibition of pro-inflammatory signaling |

Experimental Protocols

In Vivo Administration of 9-PAHSA via Oral Gavage

A common method for administering 9-PAHSA in preclinical mouse studies is via oral gavage.

-

Animal Model: db/db mice or C57BL/6J mice on a high-fat diet.

-

9-PAHSA Preparation:

-

Prepare a vehicle solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).

-

Weigh the required amount of 9-PAHSA for the desired dose (e.g., 50 mg/kg).

-

Dissolve the 9-PAHSA in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear and homogenous.

-

-

Administration:

-

Administer the 9-PAHSA solution to the mice via oral gavage once daily for the duration of the study (e.g., 4 weeks).

-

The vehicle control group receives the same volume of the vehicle solution.

-

Quantification of 9-PAHSA in Plasma using LC-MS/MS with this compound

This protocol outlines the key steps for the accurate quantification of 9-PAHSA in plasma samples.

-

Sample Preparation and Extraction:

-

To 200 µL of plasma, add a known amount of this compound internal standard dissolved in chloroform.

-

Perform a liquid-liquid extraction by adding PBS, methanol, and chloroform. Vortex and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the lipids and dry it under a stream of nitrogen.

-

For further purification, reconstitute the lipid extract in chloroform and perform solid-phase extraction (SPE) using a silica cartridge.

-

Wash the cartridge with 5% ethyl acetate in hexane to remove neutral lipids.

-

Elute the FAHFA fraction, including 9-PAHSA and this compound, with ethyl acetate.

-

Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation.

-

Mass Spectrometry: Operate in negative ionization mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions for 9-PAHSA: Monitor precursor to product ion transitions, with m/z 255.2 (palmitate) often being the most abundant for quantification.

-

MRM Transition for this compound: Monitor the corresponding mass-shifted transition for the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 9-PAHSA spiked into a similar matrix.

-

Calculate the peak area ratio of 9-PAHSA to this compound for each sample.

-

Determine the concentration of 9-PAHSA in the samples by interpolating from the calibration curve.

-

Conclusion

9-PAHSA is a promising endogenous lipid with significant therapeutic potential in the management of metabolic and inflammatory diseases. Preclinical animal studies have provided compelling evidence for its beneficial effects on glucose homeostasis and inflammation. The use of its deuterated isotopologue, this compound, as an internal standard is indispensable for the accurate and reliable quantification of 9-PAHSA in biological matrices, which is fundamental for advancing its development as a potential therapeutic agent. This technical guide provides a foundational understanding of the applications and methodologies associated with 9-PAHSA and this compound in preclinical research, empowering scientists to further explore the therapeutic utility of this fascinating molecule.

References

- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]

Safety and Handling of 9-PAHSA-d31: A Technical Guide

This guide provides comprehensive safety and handling information for 9-((1-oxohexadecyl)oxy-d31)-octadecanoic acid (9-PAHSA-d31), a deuterated internal standard for the quantification of the bioactive lipid 9-PAHSA. The information is intended for researchers, scientists, and drug development professionals.

Compound Information

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 9-[(1-oxohexadecyl)oxy-2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',10,10',11,11',12,12',13,13',14,14',15,15',16,16,16-d31]-octadecanoic acid | [1] |

| CAS Number | 2748208-06-0 | [1][2] |

| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [1][2] |

| Formula Weight | 570.1 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₃₁) | |

| Formulation | Typically supplied as a solution in methyl acetate (e.g., 1 mg/ml) |

Safety and Handling

Table 2: Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat are recommended. |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood may be appropriate for handling larger quantities or if aerosolization is possible. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| First Aid: Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |

| First Aid: Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |

| First Aid: Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical attention. |

Table 3: Storage and Stability

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | |

| Stability | ≥ 2 years at -20°C | |

| Shipping | Typically shipped at room temperature in the continental US. |

Experimental Protocols

Solubility

Table 4: Solubility of this compound

| Solvent | Solubility | Source |

| DMF | 20 mg/mL | |

| DMSO | 15 mg/mL | |

| Ethanol | 20 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Preparation of Working Solutions for In Vivo Studies

For the non-deuterated 9-PAHSA, a vehicle of 50% PEG400, 0.5% Tween-80, and 49.5% H₂O has been used for oral gavage in mice at a dosage of 50 mg/kg. It is reasonable to assume a similar vehicle could be used for this compound in relevant experimental contexts.

Analytical Method: Quantification by LC-MS/MS

This compound is intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). An example of a relevant analytical application is the detection of 9-PAHSA levels in serum samples by HPLC-MS/MS.

Signaling and Biological Context

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. These lipids have been shown to have anti-diabetic and anti-inflammatory effects. 9-PAHSA has been reported to improve glucose tolerance and stimulate insulin secretion. Studies in db/db mice have shown that 9-PAHSA can ameliorate diabetic cardiomyopathy. This is potentially through the promotion of autophagy via the down-regulation of the Akt/mTOR signaling pathway.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Simplified signaling pathway of 9-PAHSA's effect on autophagy.

References

Methodological & Application

Application Notes and Protocol for the Quantification of 9-PAHSA in Plasma and Serum using 9-PAHSA-d31 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and insulin-sensitizing properties.[1][2] Among these, 9-PAHSA has emerged as a molecule of high interest for its therapeutic potential in metabolic diseases.[2][3][4] Accurate quantification of 9-PAHSA in biological matrices like plasma and serum is critical for pharmacokinetic studies, biomarker discovery, and clinical research. This document provides a detailed protocol for the quantification of 9-PAHSA using a stable isotope-labeled internal standard, 9-PAHSA-d31, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because the internal standard is chemically identical to the analyte of interest but has a different mass due to isotopic labeling. This allows it to co-elute with the endogenous 9-PAHSA, experience similar matrix effects, and be distinguished by its higher mass in the mass spectrometer, leading to accurate and precise quantification. While 13C-labeled standards are often considered ideal, highly deuterated standards like this compound offer excellent accuracy and are more readily available. It is important to note that heavily deuterated standards may exhibit a slight retention time shift compared to the endogenous analyte, which should be verified during method development.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of 9-PAHSA in human plasma.

| Validation Parameter | Typical Performance | Description |

| Linearity (R²) | >0.99 | Demonstrates a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, assessed using quality control samples. |

| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly. |

| Recovery | 80-120% | The efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |

Experimental Protocol

This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs from plasma or serum.

Materials and Reagents

-

This compound internal standard

-

Human plasma or serum samples

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium acetate

-

Ammonium hydroxide

-

Silica SPE cartridges

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Internal Standard Spiking: To 200 µL of human plasma or serum in a glass centrifuge tube, add the this compound internal standard dissolved in a small volume of chloroform. The exact amount of internal standard should be optimized for the expected concentration range of endogenous 9-PAHSA.

-

Liquid-Liquid Extraction (LLE):

-

Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the sample.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the lower organic phase to a clean glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction, containing 9-PAHSA and the internal standard, with 4 mL of ethyl acetate.

-

Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent.

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

-

Mobile Phase B: 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Multiple Reaction Monitoring (MRM): The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299. The transitions for this compound will be shifted by the mass of the deuterium atoms (m/z 568 → corresponding fragments) and should be optimized on the instrument.

-

Visualizations

Experimental Workflow

Caption: Workflow for 9-PAHSA quantification in plasma/serum.

9-PAHSA Signaling Pathway

9-PAHSA has been shown to exert anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120), inhibiting the NF-κB signaling pathway. Additionally, it is involved in autophagy-related pathways.

Caption: 9-PAHSA anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Quantification of 9-PAHSA using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1] Among the various isomers, 9-hydroxy-stearic acid acylated with palmitic acid (9-PAHSA) has garnered considerable interest for its therapeutic potential. Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical development.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[1] Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., deuterium, ¹³C).[1] Because the internal standard and the analyte behave nearly identically during sample preparation and analysis, any sample loss or variation in instrument response will affect both equally, allowing for accurate quantification.[1][2] This document provides detailed application notes and protocols for the use of a deuterated 9-PAHSA standard for the quantification of 9-PAHSA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Materials and Reagents

-

9-PAHSA analytical standard

-

Deuterated 9-PAHSA internal standard (e.g., ¹³C₁₆-9-PAHSA, ¹³C₄-9-PAHSA, or 9-PAHSA-d4)

-

LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile

-

Phosphate-buffered saline (PBS)

-

Ammonium acetate

-

Formic acid

-

Human plasma or other biological matrix (e.g., K₂EDTA plasma)

-

Solid-Phase Extraction (SPE) silica cartridges (e.g., 500 mg, 3 mL)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple quadrupole mass spectrometer)

II. Experimental Protocols

A. Standard and Sample Preparation

-

Preparation of Standard Solutions:

-

Prepare stock solutions of 9-PAHSA and the deuterated internal standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve. The concentration range should encompass the expected levels of 9-PAHSA in the samples. A typical range is 0.5 to 500 ng/mL.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 1 µg/mL in methanol).

-

-

Sample Collection and Storage:

-

Collect biological samples (e.g., blood into K₂EDTA tubes for plasma).

-

Process the samples to obtain the desired matrix (e.g., centrifuge blood to separate plasma).

-

Store samples at -80°C until analysis to prevent degradation of lipids.

-

B. Sample Extraction: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This protocol is a robust method for the extraction and purification of 9-PAHSA from biological matrices like plasma or serum.

-

Sample Aliquoting and Internal Standard Spiking:

-

Aliquot 100-200 µL of the biological sample (e.g., plasma) into a clean glass tube.

-

Add a known amount of the deuterated 9-PAHSA internal standard solution to each sample, calibrator, and quality control (QC) sample. For example, add 10 µL of a 1 µg/mL solution.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the sample. The widely used Bligh-Dyer method relies on a 1:1:2 mixture of aqueous buffer:methanol:chloroform.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to achieve phase separation.

-

Carefully transfer the lower organic phase to a clean glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) - Cleanup:

-

Condition a silica SPE cartridge by washing with 6 mL of hexane, followed by 6 mL of ethyl acetate.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 95:5 hexane:ethyl acetate).

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids.

-

Elute the PAHSAs with a more polar solvent, such as 4 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

-

The sample is now ready for LC-MS/MS analysis.

-

C. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is typically used for the separation of PAHSAs (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A suitable gradient should be optimized to separate 9-PAHSA from its isomers (e.g., start with 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 9-PAHSA and the deuterated internal standard.

-

For 9-PAHSA, the precursor ion is m/z 537. Characteristic product ions are m/z 255 (palmitic acid), m/z 299 (hydroxystearic acid), and m/z 281 (C18:1 fatty acid). The m/z 537 → 255 transition is typically the most abundant and recommended for quantification.

-

The transitions for the deuterated standard will be shifted according to the number of deuterium atoms.

-

-

Optimize MS parameters such as spray voltage, ion transfer tube temperature, and collision energy to maximize signal intensity.

-

III. Data Presentation

Quantitative data from a representative 9-PAHSA analysis method is summarized in the table below.

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 500 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

| Intra-day Precision (%CV) | 2.1 - 5.8% | |

| Inter-day Precision (%CV) | 3.4 - 7.2% | |

| Intra-day Accuracy (%Bias) | -4.5 to 3.2% | |

| Inter-day Accuracy (%Bias) | -2.8 to 5.1% | |

| Recovery | > 85% | |

| Matrix Effect | < 15% |

IV. Visualization of Workflows and Pathways

Experimental Workflow

References

Quantitative Analysis of 9-PAHSA in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Endogenously produced in mammals, 9-PAHSA is gaining significant attention within the scientific community for its potent anti-inflammatory and insulin-sensitizing properties.[2][3] Research has indicated that circulating levels of 9-PAHSA are reduced in insulin-resistant humans, highlighting its potential as a biomarker and therapeutic target for metabolic diseases.[3] Accurate and precise quantification of 9-PAHSA in biological matrices is therefore critical for advancing research in metabolic disorders and facilitating drug development efforts.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-PAHSA in human plasma. The methodology employs 9-PAHSA-d31 as an internal standard to ensure high accuracy and reproducibility. The protocol includes a detailed procedure for sample preparation involving liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich the analyte and minimize matrix effects.[2]

Experimental Protocols

Materials and Reagents

-

9-PAHSA analytical standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Phosphate-buffered saline (PBS)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Silica solid-phase extraction (SPE) cartridges (100 mg, 1 mL)

Sample Preparation

-

Plasma Preparation : Thaw frozen human plasma samples on ice.

-

Liquid-Liquid Extraction :

-

To 200 µL of human plasma, add 1.3 mL of PBS.

-

Add 1.5 mL of methanol.

-

Add 3 mL of chloroform containing the this compound internal standard (final concentration to be optimized based on expected endogenous levels, e.g., 5 pmol/sample).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase into a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) :

-

Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction, containing 9-PAHSA, with 4 mL of ethyl acetate.

-

Dry the eluted fraction under a gentle stream of nitrogen.

-

Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Methanol with 0.1% formic acid.

-

Flow Rate : 0.2 mL/min.

-

Column Temperature : 25°C.

-

Injection Volume : 10 µL.

-

A gradient elution should be optimized to ensure separation of 9-PAHSA from its isomers.

-

-

Mass Spectrometry (MS) :

-

System : Triple quadrupole mass spectrometer.

-

Ionization Mode : Negative Ion Electrospray (ESI-).

-

Detection : Multiple Reaction Monitoring (MRM).

-

The MRM transitions for 9-PAHSA and this compound should be optimized. A common transition for 9-PAHSA is m/z 255.2, which is recommended for quantification.

-

Data Presentation

The performance of the LC-MS/MS method should be validated to ensure reliability. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Performance | Description |

| Linearity (R²) | >0.99 | The method demonstrates a strong linear relationship between the concentration of 9-PAHSA and the instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of 9-PAHSA that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, assessed using quality control samples. |

| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly. |

| Recovery | 80-120% | The efficiency of the extraction process in recovering 9-PAHSA from the biological matrix. |

| Specificity/Selectivity | No significant interference | The ability of the method to differentiate and quantify 9-PAHSA in the presence of other components in the sample. |

Visualizations

Experimental Workflow

Caption: Workflow for 9-PAHSA extraction and analysis.

9-PAHSA Signaling Pathway via GPR120

Caption: 9-PAHSA anti-inflammatory signaling pathway.

9-PAHSA and Autophagy Regulation

Caption: 9-PAHSA's role in autophagy regulation.

References

Solid-Phase Extraction Protocol for Enhanced Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Application Note and Protocol

This document provides a comprehensive protocol for the solid-phase extraction (SPE) of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from biological matrices, tailored for researchers, scientists, and drug development professionals. The protocol is designed for the enrichment of FAHFAs prior to their quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.

Introduction

FAHFAs are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Their low abundance in biological samples necessitates a robust enrichment step to enable accurate quantification. This protocol details a validated SPE method using silica cartridges to effectively separate FAHFAs from more abundant neutral lipids, thereby reducing matrix effects and improving analytical sensitivity.

Experimental Protocols

Lipid Extraction

Prior to SPE, total lipids are extracted from the biological sample (e.g., serum, plasma, or tissue homogenate). A modified Bligh-Dyer method is commonly employed for this purpose.

Materials:

-

Biological sample (e.g., 200 µL of serum or plasma)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled FAHFA analogs)

Procedure:

-

For blood samples, add 200 µL of serum or plasma to 1.3 mL of PBS.[1]

-

Add 1.5 mL of methanol, followed by 3 mL of chloroform containing the appropriate internal standards.[1]

-

Vortex the mixture thoroughly to ensure complete mixing.

-

Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[1]

-

Carefully transfer the lower organic phase to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until ready for SPE.[1]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This procedure utilizes silica-based SPE cartridges to isolate FAHFAs from other lipid classes.

Materials:

-

Silica SPE cartridges (e.g., 500 mg silica, 3 mL)

-

Dried lipid extract

-

Chloroform

-

Hexane

-

Ethyl acetate

Procedure:

-

Cartridge Pre-washing: Wash the silica SPE cartridge with 6 mL of ethyl acetate.[1]

-

Cartridge Conditioning: Condition the cartridge with 6 mL of hexane.

-

Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute and discard the neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane.

-

Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.

-

Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried FAHFAs in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

For a faster protocol, positive pressure can be applied to push the solvents through the cartridge, which can significantly reduce the processing time.

Data Presentation

The following table summarizes the quantitative validation data for the analysis of four representative FAHFAs in human serum using an on-line SPE-LC-MS/MS method.

| Analyte | Recovery (%) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) |

| POHSA | 73.8 - 100 | 7.1 | 9.3 |

| OAHSA | 73.8 - 100 | 13.8 | 21.6 |